4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, which is a versatile scaffold in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
It is known that similar pyrazole derivatives can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways, including those involved in the synthesis of other biologically active compounds .
Pharmacokinetics
It is known that the properties of similar pyrazole derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
It is known that similar pyrazole derivatives can have a variety of effects, including acting as inhibitors of certain enzymes .
Action Environment
It is known that the action of similar pyrazole derivatives can be influenced by factors such as temperature and ph .
Safety and Hazards
Future Directions
Pyrazoles have skyrocketed in popularity since the early 1990s . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid” and other pyrazole derivatives will continue to be a focus of research and development in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid typically involves the bromination of 1-isopropyl-1H-pyrazole-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazole ring, followed by bromination and subsequent purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the isopropyl and carboxylic acid groups, making it less versatile in certain applications.
1-Isopropyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom, which reduces its reactivity in substitution and coupling reactions.
Uniqueness
This combination of functional groups makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-bromo-1-propan-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQGMHAFGMQGTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006451-37-1 |
Source
|
Record name | 4-bromo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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